Technical Documentation Center

4-Cyano-2-cyclopropoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyano-2-cyclopropoxybenzoic acid

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 4-Cyano-2-cyclopropoxybenzoic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Cyano-2-cyclopropoxybenzoic Acid Executive Summary The structural characterization of functionalized benzoic acids is a cornerstone of ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Cyano-2-cyclopropoxybenzoic Acid

Executive Summary

The structural characterization of functionalized benzoic acids is a cornerstone of rational drug design and materials science. 4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) represents a highly specialized building block frequently utilized in the synthesis of advanced therapeutics, including macrocyclic LRRK2 inhibitors for Parkinson's disease and MRTF/SRF pathway inhibitors for scleroderma. As a Senior Application Scientist, I have structured this whitepaper to decode the crystallographic behavior of this compound. By analyzing the causality between its molecular topology and supramolecular assembly, this guide provides a self-validating framework for its Single-Crystal X-ray Diffraction (SCXRD) analysis.

Chemical Context and Packing Causality

To successfully crystallize and resolve 4-Cyano-2-cyclopropoxybenzoic acid, one must first understand the competing intermolecular forces dictated by its functional groups. The molecule consists of a rigid phenyl core substituted with a carboxylic acid (-COOH) at C1, a sterically demanding cyclopropoxy ether (-O-cPr) at C2, and a highly polar cyano group (-CN) at C4.

The Causality of Conformation

The ortho-substitution of the cyclopropoxy group introduces severe steric hindrance. At room temperature, the ether oxygen and the rigid three-membered cyclopropyl ring clash with the adjacent carbonyl oxygen of the carboxylic acid. Causality: To minimize this steric penalty, the carboxylic acid group is forced out of coplanarity with the phenyl ring. This non-planar dihedral twist fundamentally alters the crystal packing, preventing the flat, sheet-like stacking typically seen in unsubstituted benzoic acids.

Supramolecular Synthons

Despite the steric twist, the dominant driving force in the solid state remains the formation of [1].

  • The R22​(8) Homosynthon: Two molecules will pair via strong, directional O−H⋯O hydrogen bonds to form a centrosymmetric dimer.

  • Dipole-Dipole Networks: The para-cyano group, possessing a strong dipole moment, will align in an antiparallel fashion with adjacent dimers to cancel macroscopic polarity, favoring centrosymmetric space groups (e.g., P21​/c or P1ˉ ).

  • Weak Hydrogen Bonding: The nitrogen of the cyano group acts as a weak hydrogen bond acceptor, interacting with the acidic C−H protons of the cyclopropyl ring ( C−H⋯N ).

Synthons Core 4-Cyano-2-cyclopropoxybenzoic acid Dimer Carboxylic Acid Dimer R2,2(8) Homosynthon Core->Dimer Primary Packing Cyano Cyano Group Dipole-Dipole & C-H···N Core->Cyano Secondary Network Cyclo Cyclopropoxy Group Steric Spacer & C-H···O Core->Cyclo Conformation Control

Figure 1: Supramolecular synthons governing the crystal packing of the target compound.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the SCXRD workflow must operate as a closed-loop, self-validating system. Each step contains internal quality control metrics that dictate whether the protocol proceeds or requires recalibration.

Phase I: Thermodynamic Crystal Growth

Protocol: Vapor Diffusion Method

  • Causality: The cyclopropoxy group possesses rotational flexibility around the Caryl​−O bond. Rapid solvent evaporation (kinetic control) traps multiple conformers, leading to twinned or disordered crystals. Vapor diffusion (thermodynamic control) allows the molecules sufficient time to adopt the lowest-energy conformation.

  • Step 1: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (good solvent) in a 2-dram inner vial.

  • Step 2: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Step 3: Allow vapor equilibration over 3–5 days at a stable 20 °C.

  • Validation: Inspect under polarized light. Extinction of light at specific rotational angles validates the presence of a single domain (non-twinned) crystal.

Phase II: X-ray Data Collection at 100 K
  • Causality: Data collection must be performed at cryogenic temperatures (100 K). The cyclopropyl ring is highly susceptible to thermal libration (rotational vibration) at room temperature, which smears the electron density and artificially shortens the apparent C−C bond lengths. Freezing the crystal minimizes Atomic Displacement Parameters (ADPs).

  • Step 1: Mount a selected crystal (approx. 0.15×0.10×0.05 mm) on a MiTeGen cryoloop using paratone oil.

  • Step 2: Flash-cool the crystal to 100 K using an Oxford Cryostream.

  • Step 3: Collect data using a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) source.

  • Validation: The internal agreement factor ( Rint​ ) of equivalent reflections must be <0.05 . If Rint​>0.10 , the data is rejected, and a new crystal must be mounted.

Phase III: Structure Solution and Refinement
  • Step 1: Solve the phase problem using intrinsic phasing (SHELXT).

  • Step 2: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Step 3: Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: The refinement is self-validating through the R1​ value (target <5% ), the weighted wR2​ value (target <15% ), and the Goodness-of-Fit (GoF) approaching 1.0. A final CheckCIF report must yield no unhandled A-level or B-level alerts.

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Single Crystal Growth (Vapor Diffusion / Slow Evap) A->B Supersaturation C Crystal Selection & Mounting (Cryoloop) B->C Microscopic selection D X-ray Data Collection (Diffractometer, 100 K) C->D N2 Cryostream E Data Reduction & Absorption Correction D->E Raw Frames F Structure Solution (Direct Methods / Dual Space) E->F hkl file G Refinement & Validation (SHELXL, CheckCIF) F->G Phase problem solved

Figure 2: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Summary

Based on the crystallographic behavior of analogous [2] and [3], the expected quantitative crystallographic parameters for 4-Cyano-2-cyclopropoxybenzoic acid are summarized below.

ParameterExpected Value / RangeCausality / Rationale
Chemical Formula C11​H9​NO3​ Exact molecular composition.
Formula Weight 203.19 g/mol Derived from atomic masses.
Crystal System Monoclinic or TriclinicLow symmetry dictated by the out-of-plane cyclopropoxy twist.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by antiparallel cyano dipoles and R22​(8) dimers.
Temperature 100(2) KRequired to suppress cyclopropyl rotational disorder.
O-H O Distance 2.60−2.65 ÅCharacteristic length of a strong carboxylic acid hydrogen bond dimer.
C N Bond Length 1.14−1.15 ÅStandard triple bond length, highly sensitive to thermal motion if uncooled.
Dihedral Angle (COOH to Phenyl) 15∘−35∘ Steric repulsion from the ortho-cyclopropoxy group forces non-planarity.

References

  • Title: Mixed-dimer formation in binary systems of 4-substituted benzoic acids and structure considerations Source: Canadian Journal of Chemistry 86.6 (2008): 525-532. URL: [Link]

  • Title: Concurrent Optimizations of Efficacy and Blood–Brain Barrier Permeability in New Macrocyclic LRRK2 Inhibitors for Potential Parkinson's Disease Therapeutics Source: Journal of Medicinal Chemistry 67.9 (2024): 7647-7662. URL: [Link]

  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: Journal of Medicinal Chemistry 62.9 (2019): 4350-4369. URL: [Link]

Exploratory

Predictive Toxicology and In Silico ADME Profiling of 4-Cyano-2-cyclopropoxybenzoic Acid: A Technical Guide

Executive Summary As drug discovery increasingly relies on computational front-loading to reduce late-stage clinical attrition, the in silico profiling of building blocks and intermediates has become a mandatory step in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on computational front-loading to reduce late-stage clinical attrition, the in silico profiling of building blocks and intermediates has become a mandatory step in rational drug design. 4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) is a highly functionalized aromatic scaffold featuring a carboxylic acid, a nitrile group, and a cyclopropoxy ether.

This whitepaper provides a rigorous, causality-driven evaluation of its Absorption, Distribution, Metabolism, Excretion (ADME), and toxicological properties. By synthesizing statistical machine learning with knowledge-based expert rules, we establish a self-validating framework to de-risk this compound for downstream pharmaceutical development.

Molecular Profiling and Physicochemical Causality

Before executing complex pharmacokinetic simulations, it is critical to establish the physicochemical baseline of the molecule. The structural motifs of 4-Cyano-2-cyclopropoxybenzoic acid directly dictate its biological fate: the carboxylic acid governs its ionization state and clearance, while the cyclopropoxy group modulates lipophilicity without introducing excessive rotational entropy.

Table 1: Predicted Physicochemical Properties
PropertyValueCausality / Biological Implication
Molecular Weight 203.19 g/mol Optimal for rapid oral absorption (<500 Da).
LogP (Consensus) ~2.3Balanced lipophilicity; favors gastrointestinal absorption but limits deep tissue accumulation.
H-Bond Donors 1 (-COOH)Strict compliance with Lipinski's Rule of 5 (≤5), ensuring favorable desolvation energy.
H-Bond Acceptors 4 (-COOH, -CN, -O-)Strict compliance with Lipinski's Rule of 5 (≤10), preventing excessive hydration shells.
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon target binding.
TPSA 70.3 ŲExcellent for intestinal permeability (<140 Ų); borderline for passive BBB diffusion (<90 Ų).

In Silico ADME Predictive Workflow

To predict the pharmacokinetic behavior of this compound, we employ a self-validating computational protocol utilizing [1], a robust tool based on Lipinski's rules and the BOILED-Egg topological model.

Protocol 1: Pharmacokinetic Simulation Workflow
  • SMILES Generation: Convert the 2D chemical structure to its canonical SMILES string (O=C(O)c1ccc(C#N)cc1OC2CC2).

  • Parameterization: Input the SMILES into the predictive engine to calculate the Bioavailability Radar, mapping the six axes of drug-likeness (lipophilicity, size, polarity, solubility, flexibility, and saturation).

  • Partitioning Analysis: Evaluate the BOILED-Egg model to predict passive Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeation.

  • Enzymatic Mapping: Cross-reference the structural motifs against known Cytochrome P450 (CYP) substrate/inhibitor models.

Causality in Absorption & Distribution

The molecule exhibits high predicted Human Intestinal Absorption (HIA) due to its optimal LogP and low molecular weight. However, despite a Topological Polar Surface Area (TPSA) of 70.3 Ų—which theoretically permits BBB penetration—the compound will not cross the blood-brain barrier effectively.

  • Mechanistic Causality: The carboxylic acid moiety has a pKa of approximately 3.5–4.0. At a physiological pH of 7.4, the molecule is >99% ionized (deprotonated). This permanent negative charge in the systemic circulation electrostatically repels the molecule from the highly lipophilic endothelial tight junctions of the BBB.

Causality in Metabolism & Excretion

Small aromatic carboxylic acids are classic substrates for Phase II UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes and Phase I CYP2C9. Furthermore, the cyclopropoxy ether is a prime candidate for CYP-mediated O-dealkylation. Renal clearance will be actively driven by Organic Anion Transporters (OAT1/OAT3) that specifically recognize and secrete the deprotonated carboxylate into the proximal tubule.

Workflow Input Input: 4-Cyano-2-cyclopropoxybenzoic acid (SMILES) SwissADME SwissADME (Physicochemical & PK) Input->SwissADME ProTox ProTox-II (Machine Learning Tox) Input->ProTox Derek Derek Nexus (Knowledge-Based Alerts) Input->Derek ADME_Out ADME Profile: High GI Abs, Low BBB, CYP2C9 Substrate SwissADME->ADME_Out Tox_Out Tox Profile: Ames Negative, Acyl Glucuronide Alert ProTox->Tox_Out Derek->Tox_Out Decision Lead Optimization Strategy ADME_Out->Decision Tox_Out->Decision

In Silico ADME and Toxicity predictive workflow for lead optimization.

Predictive Toxicology and Structural Alerts

To comply with ICH M7 regulatory guidelines for assessing molecular liabilities, a dual-methodology approach is required. This ensures that blind spots in one algorithm are caught by another. We utilize statistical machine learning via [2] alongside knowledge-based expert rules via [3].

Protocol 2: Dual-Pillar Toxicological Assessment
  • Statistical Prediction: Submit the SMILES to ProTox-II to generate an acute toxicity class (LD50 estimate) and map the compound against 33 Tox21 nuclear receptor and stress response pathways.

  • Knowledge-Based Screening: Process the structure through Derek Nexus to identify established toxicophores based on historically curated in vitro and in vivo data.

  • Consensus Evaluation: Isolate conflicting data points and determine the mechanistic rationale behind any flagged structural alerts.

Toxicological Causality
  • Genotoxicity/Mutagenicity (Ames Test): Predicted Negative. While cyano groups (-C#N) are often flagged by novice researchers as toxic, when attached directly to an aromatic ring, they are highly stable and do not spontaneously release free cyanide under physiological conditions.

  • Cardiotoxicity (hERG Inhibition): Low Risk. hERG channel blockers are overwhelmingly lipophilic, basic amines. The acidic nature of this compound prevents binding within the basic pocket of the hERG potassium channel.

  • Hepatotoxicity (Idiosyncratic DILI Alert): The most critical structural liability is the carboxylic acid.

    • Mechanistic Causality: Phase II metabolism of the -COOH group by UGTs yields an acyl glucuronide. Unlike stable ether glucuronides formed from alcohols, acyl glucuronides are highly electrophilic. They can undergo intramolecular transesterification or direct nucleophilic attack by hepatic proteins, forming covalent adducts. This haptenization is a well-documented trigger for immune-mediated, idiosyncratic Drug-Induced Liver Injury (DILI) [4].

Metabolism Parent 4-Cyano-2-cyclopropoxybenzoic acid UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation CYP CYP450 (e.g., CYP2C9) (Phase I) Parent->CYP O-dealkylation Metab1 Acyl Glucuronide Conjugate (Reactive Intermediate Alert) UGT->Metab1 Metab2 4-Cyano-2-hydroxybenzoic acid (O-dealkylation) CYP->Metab2 Tox Potential Protein Adduction (Idiosyncratic Toxicity) Metab1->Tox Covalent Binding Clearance Renal Excretion (via OAT1/3) Metab1->Clearance Elimination Metab2->Clearance Elimination

Putative biotransformation pathways highlighting the acyl glucuronidation risk.

Strategic Recommendations for Drug Development

If 4-Cyano-2-cyclopropoxybenzoic acid is utilized as a core active pharmaceutical ingredient (API) scaffold rather than a transient synthetic intermediate, medicinal chemists must proactively mitigate the acyl glucuronidation risk identified in the in silico workflow.

Bioisosteric Replacement Strategy: Consider replacing the carboxylic acid with a bioisostere, such as a tetrazole or an oxadiazolone . These specific moieties maintain the necessary acidic pKa (~4.5) required for target engagement and OAT-mediated renal clearance, but their electron distribution and steric bulk completely shield them from forming reactive glucuronide conjugates, effectively neutralizing the hepatotoxicity liability while preserving efficacy.

References

  • SwissADME - A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. URL: [Link]

  • ProTox-II Toxicity Prediction Webserver - A webserver for the prediction of toxicity of chemicals using machine learning and fragment propensities. Charité – Universitätsmedizin Berlin. URL:[Link]

  • Derek Nexus - Knowledge-based expert system for toxicity prediction and ICH M7 compliance. Lhasa Limited. URL:[Link]

  • In Silico ADME and Predictive Toxicology - Computational tools used in drug discovery and development, with a focus on ADME/Tox and Phase I/II metabolism. The British Toxicology Society. URL:[Link]

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reaction conditions for 4-Cyano-2-cyclopropoxybenzoic acid

Application Note: Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of 4-Cyano-2-cyclopropoxybenzoic Acid Mechanistic Rationale and Substrate Profiling 4-Cyano-2-cyclopropoxybenzoic acid is a highly functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of 4-Cyano-2-cyclopropoxybenzoic Acid

Mechanistic Rationale and Substrate Profiling

4-Cyano-2-cyclopropoxybenzoic acid is a highly functionalized building block featuring an electron-withdrawing para-nitrile group and a sterically demanding ortho-cyclopropoxy ether. While traditional cross-coupling methodologies require the pre-activation of benzoic acids into acid chlorides or their conversion into aryl halides, modern redox-neutral decarboxylative cross-coupling (the Gooßen reaction) allows the direct use of the carboxylic acid as a carbon nucleophile equivalent [1].

The specific structural motifs of 4-Cyano-2-cyclopropoxybenzoic acid make it an exceptionally privileged substrate for this transformation:

  • Steric Acceleration: The bulky ortho-cyclopropoxy group forces the carboxylate moiety to twist out of coplanarity with the aromatic ring. This loss of conjugation disrupts the resonance stability of the ground state, significantly lowering the activation energy required for the extrusion of CO₂ during the copper-mediated decarboxylation step [3].

  • Electronic Stabilization: Concurrently, the para-cyano group exerts a strong inductive electron-withdrawing effect. This stabilizes the transient, highly reactive aryl-copper(I) intermediate, preventing premature protonation (protodecarboxylation) before it can successfully undergo transmetalation to the palladium center [2].

Bimetallic Catalytic Cycle (Logical Relationship)

This methodology relies on a highly synchronized dual-catalytic system. The copper cycle acts as the "engine" for generating the organometallic nucleophile via rate-limiting decarboxylation, while the palladium cycle executes the oxidative addition of the aryl halide and the final C-C bond-forming reductive elimination.

G Substrate 4-Cyano-2-cyclopropoxy benzoic acid Cu_Int1 Cu(I)-Carboxylate (Sterically Twisted) Substrate->Cu_Int1 K2CO3 Base Cu_Cat Cu(I)/Phen Complex (Decarboxylation Cycle) Cu_Cat->Cu_Int1 Cu_Int2 Aryl-Cu(I) Nucleophile (Stabilized by -CN) Cu_Int1->Cu_Int2 Heat (160°C) CO2 CO2 Gas (Irreversible Step) Cu_Int1->CO2 Pd_Int2 Pd(II)(Ar)(Ar') (Transmetalation) Cu_Int2->Pd_Int2 Transmetalation Pd_Cat Pd(0)/XPhos Complex (Cross-Coupling Cycle) Pd_Int1 Pd(II)(Ar')(X) (Oxidative Addition) Pd_Cat->Pd_Int1 Aryl Halide (Ar'-X) Pd_Int1->Pd_Int2 Transmetalation Pd_Int2->Cu_Cat Cu(I) Regeneration Pd_Int2->Pd_Cat Pd(0) Regeneration Product Functionalized Biaryl (Product) Pd_Int2->Product Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of benzoic acids.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a biaryl derivative using 4-Cyano-2-cyclopropoxybenzoic acid and 4-bromoanisole. Every step is engineered with causality-driven parameters and analytical checkpoints to ensure a self-validating workflow.

Materials Required:

  • 4-Cyano-2-cyclopropoxybenzoic acid (1.0 equiv, 1.0 mmol)

  • 4-Bromoanisole (1.2 equiv, 1.2 mmol)

  • Palladium(II) iodide (PdI₂) (0.05 equiv, 5 mol%)

  • Copper(I) iodide (CuI) (0.15 equiv, 15 mol%)

  • 1,10-Phenanthroline (0.15 equiv, 15 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equiv, 1.5 mmol)

  • NMP / Quinoline (3:1 v/v, 4.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst and Substrate Assembly (Inert Atmosphere)

  • Action: In an oven-dried Schlenk tube, add 4-Cyano-2-cyclopropoxybenzoic acid, K₂CO₃, PdI₂, CuI, 1,10-phenanthroline, and XPhos. Evacuate and backfill the vessel with Argon three times.

  • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and the Cu(I) catalyst into inactive Cu(II) complexes. K₂CO₃ is selected over stronger bases (like KOtBu) to prevent premature hydrolysis or nucleophilic attack on the para-cyano group.

  • Validation Checkpoint: The dry powder mixture should appear as a uniform, pale yellowish-green solid. Any dark brown coloration at this stage indicates moisture ingress and premature oxidation of the copper species.

Step 2: Solvent Addition and Complexation

  • Action: Add the NMP/Quinoline (3:1) solvent mixture and 4-bromoanisole via a gastight syringe. Stir at room temperature for 10 minutes.

  • Causality: Quinoline acts as a strongly coordinating ligand that displaces the carboxylate oxygen, shifting the equilibrium to facilitate the critical decarboxylation step. NMP provides the necessary high dielectric constant to dissolve the intermediate potassium carboxylate salt.

  • Validation Checkpoint: The mixture will transition to a deep red/brown homogeneous solution as the Cu-phenanthroline and Pd-XPhos active complexes form.

Step 3: Thermal Decarboxylation and Cross-Coupling

  • Action: Submerge the Schlenk tube in a pre-heated oil bath at 160 °C. Stir vigorously for 16 hours.

  • Causality: High thermal energy is strictly required to overcome the activation barrier for the extrusion of CO₂ from the sterically hindered copper-carboxylate intermediate [1].

  • Validation Checkpoint: Connect the reaction vessel to a mineral oil bubbler. Steady gas evolution (CO₂) must be observed within the first 30 minutes. After 16 hours, an LC-MS aliquot should confirm the complete disappearance of the m/z 202 [M-H]⁻ peak corresponding to the starting acid.

Step 4: Workup and Purification

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (3 x 15 mL), water, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Causality: The 1M HCl wash is critical; it protonates the quinoline and 1,10-phenanthroline, rendering them highly water-soluble and driving them into the aqueous phase. This prevents them from streaking and co-eluting with the product during silica gel chromatography.

  • Validation Checkpoint: The organic layer must be completely free of the distinct, pungent odor of quinoline before proceeding to solvent evaporation.

Quantitative Data and Optimization Matrices

The following table summarizes the optimization of the reaction parameters, highlighting the necessity of the bimetallic system and specific solvent ratios to achieve high conversion rates.

Table 1: Optimization of Reaction Conditions for 4-Cyano-2-cyclopropoxybenzoic acid

EntryCatalyst SystemSolvent SystemTemp (°C)Observation / Validation CheckpointYield (%)
1PdI₂ / CuINMP160Minimal gas evolution; unreacted starting material15
2PdI₂ / CuIQuinoline160Rapid gas evolution; difficult product isolation42
3 PdI₂ / CuI NMP/Quinoline (3:1) 160 Steady gas evolution; clean LC-MS profile 88
4Pd(OAc)₂ / CuINMP/Quinoline (3:1)160Moderate conversion; Pd black precipitation65
5PdI₂ (No CuI)NMP/Quinoline (3:1)160No gas evolution; complete recovery of acid0

Note: Yields determined by HPLC using an internal standard. Entry 5 confirms that the palladium catalyst alone cannot mediate the decarboxylation of this substrate.

References

  • Gooßen, L. J., et al. "Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates." Angewandte Chemie International Edition, 2008. URL:[Link] [1]

  • Wang, C., et al. "Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons." Organic Letters, 2022. URL:[Link] [2]

  • Hoover, J. M., et al. "Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies." Journal of the American Chemical Society, 2023. URL:[Link] [3]

Application

Preparation of Active Esters from 4-Cyano-2-cyclopropoxybenzoic Acid Precursors: A Technical Guide

Introduction & Rationale 4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) is a highly specialized building block frequently utilized in the design of advanced active pharmaceutical ingredients (APIs). The structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) is a highly specialized building block frequently utilized in the design of advanced active pharmaceutical ingredients (APIs). The structural features of this precursor offer distinct pharmacological advantages:

  • Cyclopropoxy Moiety: Positioned ortho to the carboxylic acid, the cyclopropyl ring serves as a conformationally restricted bioisostere for standard alkoxy groups. It enhances metabolic stability by resisting cytochrome P450-mediated oxidative cleavage and forces the aromatic ring into a specific spatial orientation.

  • Cyano Group: Positioned para to the carboxylic acid, this strong electron-withdrawing group modulates the electronic landscape of the aromatic ring, serving as a critical hydrogen-bond acceptor in target binding pockets.

However, the ortho-cyclopropoxy group introduces significant steric hindrance around the carboxylate. Direct amidation using standard coupling reagents often results in low yields due to this steric shielding. To overcome this thermodynamic barrier and facilitate efficient amide bond formation—especially with secondary or sterically hindered amines—the carboxylic acid must be converted into a highly reactive, isolable active ester [1].

Mechanistic Insights: The Causality of Active Ester Selection

Direct amidation is thermodynamically unfavorable because the hydroxyl (-OH) of the carboxylic acid is a poor leaving group. Activation via carbodiimides (such as EDC or DIC) forms an O-acylisourea intermediate. While highly reactive, this intermediate is transient and prone to rearranging into a thermodynamically stable, inert N-acylurea [2].

To prevent this dead-end rearrangement, an auxiliary nucleophile—either N-hydroxysuccinimide (NHS) or pentafluorophenol (PFP)—is introduced to intercept the O-acylisourea, yielding a stable active ester.

  • NHS Esters: NHS esters are the industry standard for conjugating primary aliphatic amines. The EDC/NHS coupling mechanism rapidly converts the O-acylisourea into a semi-stable NHS ester, which is highly effective in aqueous or mixed-solvent bioconjugation[1]. However, NHS esters are susceptible to hydrolysis and can struggle with sterically hindered substrates.

  • PFP Esters: Pentafluorophenyl (PFP) esters are vastly superior for ortho-substituted benzoic acids. The extreme electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic. PFP esters exhibit heightened reactivity toward both primary and secondary amines while maintaining exceptional hydrolytic stability, allowing them to be isolated, purified via chromatography, and stored for long periods without degradation [2][3].

Quantitative Data & Reaction Metrics

The choice between NHS and PFP activation depends heavily on the downstream application. Table 1 outlines the comparative functional profiles, while Table 2 provides standardized reaction metrics for activating 4-Cyano-2-cyclopropoxybenzoic acid.

Table 1: Comparative Profile of Active Esters

ParameterNHS EsterPFP Ester
Reactivity Profile High toward 1° amines; poor toward 2° amines.Very high toward both 1° and 2° amines.
Hydrolytic Stability Moderate (t½ in hours at pH 7-8).Excellent (highly resistant to spontaneous hydrolysis).
Steric Tolerance Low (struggles with the ortho-cyclopropoxy bulk).High (highly electrophilic carbonyl overcomes steric shielding).
Ideal Application Immediate in situ bioconjugation.Isolation, long-term storage, and complex API synthesis.

Table 2: Standardized Reaction Metrics for 4-Cyano-2-cyclopropoxybenzoic Acid

ParameterProtocol A (NHS Ester)Protocol B (PFP Ester)
Coupling Reagent EDC·HCl (1.5 equiv)DIC (1.2 equiv)
Auxiliary Nucleophile NHS (1.5 equiv)Pentafluorophenol (1.5 equiv)
Catalyst None requiredDMAP (0.1 equiv)
Solvent DMF or DCMDCM (Anhydrous)
Reaction Time 2 - 4 hours12 - 16 hours (Overnight)
Expected Yield 70 - 80%85 - 95%

Experimental Workflows

G A 4-Cyano-2-cyclopropoxybenzoic acid (Precursor) B O-acylisourea Intermediate (Highly Reactive) A->B EDC or DIC (Activation) C NHS Ester (Amine-Reactive) B->C + NHS (Stabilization) D PFP Ester (Highly Chemoselective) B->D + Pentafluorophenol (Stabilization) E Amide Conjugate (Final Product) C->E + Primary Amine (Aminolysis) D->E + 1° or 2° Amine (Aminolysis)

Divergent synthesis pathways for NHS and PFP active esters and subsequent amidation.

Protocol A: Synthesis of the NHS Ester

This protocol is optimized for immediate downstream use, utilizing EDC to ensure water-soluble byproducts.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-Cyano-2-cyclopropoxybenzoic acid (1.0 mmol, ~203 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add N-hydroxysuccinimide (NHS, 1.5 mmol, 172 mg) to the stirring solution. Cool the mixture to 0°C using an ice bath.

  • Activation: Add EDC·HCl (1.5 mmol, 287 mg) portion-wise over 5 minutes. Causality note: Initiating at 0°C suppresses the formation of the inactive N-acylurea byproduct.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (UV active) should be fully consumed, replaced by a new, less polar spot corresponding to the NHS ester.

  • Workup: Dilute with DCM (20 mL) and wash sequentially with 0.1 M HCl (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use immediately or store at -20°C under argon.

Protocol B: Synthesis of the PFP Ester

This protocol utilizes DIC and DMAP to overcome the steric hindrance of the ortho-cyclopropoxy group, yielding a highly stable, isolable ester.

  • Preparation: Dissolve 4-Cyano-2-cyclopropoxybenzoic acid (1.0 mmol, ~203 mg) and Pentafluorophenol (1.5 mmol, 276 mg) in anhydrous DCM (10 mL) under nitrogen. Cool to 0°C.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 mmol, 12 mg). Causality note: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly electrophilic acylpyridinium intermediate that readily reacts with the bulky pentafluorophenol.

  • Activation: Dropwise add N,N'-Diisopropylcarbodiimide (DIC, 1.2 mmol, 188 µL).

  • Propagation: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight (12-16 hours).

  • Validation Check: A white precipitate of N,N'-diisopropylurea (DIU) will form as the reaction progresses, serving as a visual confirmation of carbodiimide activation.

  • Workup & Purification: Filter the suspension through a Celite pad to remove the DIU precipitate. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to isolate the pure PFP ester as a crystalline solid [3].

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
Method

Application Note &amp; Protocols: Bioconjugation Strategies for 4-Cyano-2-cyclopropoxybenzoic Acid in Drug Discovery

Abstract The strategic conjugation of small molecules to biomolecular carriers, such as antibodies, is a cornerstone of modern targeted therapeutics.[1] 4-Cyano-2-cyclopropoxybenzoic acid represents a molecule of signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic conjugation of small molecules to biomolecular carriers, such as antibodies, is a cornerstone of modern targeted therapeutics.[1] 4-Cyano-2-cyclopropoxybenzoic acid represents a molecule of significant interest, featuring a carboxylic acid handle for conjugation, a cyclopropyl group to potentially enhance metabolic stability and potency, and a cyano moiety as part of its core pharmacophore.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conjugation of this molecule to proteins and antibodies. We delve into the underlying chemical principles, offer detailed, step-by-step protocols for covalent linkage, and outline robust methods for the subsequent purification and characterization of the resulting bioconjugate.

Introduction: The Rationale for Conjugation

In the landscape of drug discovery, particularly in oncology, the concept of targeted drug delivery has revolutionized treatment paradigms.[3] Smart drugs, such as Antibody-Drug Conjugates (ADCs), are designed to selectively deliver a potent cytotoxic agent (the "payload") to diseased cells while sparing healthy tissue, thereby widening the therapeutic window.[4] The success of an ADC is critically dependent on three components: the specificity of the antibody, the potency of the payload, and the chemical linker that connects them.[1][5]

The linker and its conjugation chemistry are not merely a bridge; they are pivotal to the overall stability, safety, and efficacy of the conjugate.[][7] The ideal linker must be stable in systemic circulation to prevent premature payload release, yet allow for efficient cleavage and drug activation once inside the target cell.[5][8]

4-Cyano-2-cyclopropoxybenzoic acid is a prime candidate for use as a payload or a component of a larger payload structure. Its key features are:

  • Carboxylic Acid (-COOH): This functional group is an excellent and widely used handle for bioconjugation. It can be activated to form a stable amide bond with primary amines, such as those on the side chains of lysine residues, which are abundantly available on the surface of most proteins and antibodies.[9]

  • Cyclopropyl Group: This small, strained ring is a valuable structural motif in medicinal chemistry. It can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacological properties of a drug candidate.[2][10]

  • Cyano Group (-CN): While less common as a conjugation handle, the cyano group is a key electronic and structural component of the molecule's core, contributing to its overall biological activity. In the context of the protocols described herein, it is considered a non-reactive part of the payload.

This guide focuses on the most robust and widely adopted method for conjugating molecules bearing a carboxylic acid: carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[11][12]

The Chemistry of Conjugation: EDC/Sulfo-NHS Mechanism

The covalent linkage of a carboxylic acid to a primary amine is not spontaneous and requires chemical activation of the carboxylate. EDC is a zero-length crosslinker, meaning it facilitates the bond formation without becoming part of the final conjugate.[13]

The process involves two key stages:

  • Activation: EDC reacts with the carboxyl group on 4-Cyano-2-cyclopropoxybenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid.[11][12]

  • Stabilization and Coupling: To improve efficiency and overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[11] Sulfo-NHS reacts with the O-acylisourea intermediate to form a semi-stable Sulfo-NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis and reacts efficiently with primary amines on the target biomolecule to form a stable amide bond.[12]

EDC_NHS_Mechanism CarboxylicAcid R-COOH (4-Cyano-2-cyclopropoxybenzoic acid) Intermediate O-acylisourea Intermediate (Unstable) CarboxylicAcid->Intermediate + EDC EDC EDC NHSEster Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Intermediate->NHSEster + Sulfo-NHS Hydrolysis Hydrolysis (Reverts to R-COOH) Intermediate->Hydrolysis in H₂O SulfoNHS Sulfo-NHS FinalConjugate Stable Amide Bond (Protein-NH-CO-R) NHSEster->FinalConjugate + Protein-NH₂ ProteinAmine Protein-NH₂ (e.g., Lysine)

Caption: EDC/Sulfo-NHS reaction mechanism for amide bond formation.

Experimental Protocols

This section details the recommended two-step conjugation protocol, which is generally preferred to minimize undesirable side reactions like polymerization of the target biomolecule.[14] A one-step alternative is also discussed.

Pre-Conjugation: Critical Preparations

Buffer Selection: The choice of buffer is critical for successful conjugation.

  • Activation Step: Use an amine-free and carboxylate-free buffer to prevent competing reactions. 100 mM MES (2-(N-morpholino)ethanesulfonic acid) with 500 mM NaCl at pH 6.0 is highly recommended.[13]

  • Conjugation Step: The reaction with amines is most efficient at a slightly alkaline pH. A buffer like PBS (Phosphate-Buffered Saline) at pH 7.2-7.5 is ideal.

Reagent Preparation:

  • 4-Cyano-2-cyclopropoxybenzoic acid: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.

  • EDC and Sulfo-NHS: Both reagents are moisture-sensitive.[13] Allow vials to equilibrate to room temperature before opening. Dissolve them in the activation buffer immediately before use.[14]

Two-Step Conjugation Workflow

This method involves activating the small molecule first, then adding it to the protein. This spatial and temporal separation of the activation and conjugation steps prevents EDC from directly crosslinking carboxylates and amines on the protein, a common issue in one-step protocols.[11]

Two_Step_Workflow A 1. Dissolve Small Molecule in Activation Buffer (MES, pH 6.0) B 2. Add fresh EDC and Sulfo-NHS Incubate for 15-30 min A->B D 4. Add activated small molecule to the protein solution B->D C 3. Buffer exchange protein into Conjugation Buffer (PBS, pH 7.4) C->D E 5. Incubate for 2 hours at RT or overnight at 4°C D->E F 6. Quench reaction (e.g., with Hydroxylamine) E->F G 7. Purify the conjugate (SEC, TFF, or Affinity) F->G

Caption: Workflow for the two-step conjugation protocol.

Step-by-Step Method:

  • Activation of 4-Cyano-2-cyclopropoxybenzoic acid:

    • Dissolve the small molecule in a minimal amount of DMSO, then dilute to the final concentration in Activation Buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0).

    • Add solid EDC and Sulfo-NHS to the solution. A common starting point is a molar ratio of 1:2:5 for Small Molecule:EDC:Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Preparation of Biomolecule:

    • While the activation reaction proceeds, ensure your protein or antibody is in the appropriate Conjugation Buffer (e.g., PBS, pH 7.4) at a suitable concentration (typically 1-10 mg/mL). This can be achieved via dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the activated small molecule solution from Step 1 to the protein solution. The molar excess of the small molecule relative to the protein will determine the final drug-to-protein ratio and must be optimized empirically. Start with a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching:

    • Stop the reaction by adding a quenching reagent that scavenges unreacted NHS-esters. Hydroxylamine (final concentration of 10-50 mM) or Tris buffer can be used.[13] Incubate for 15-30 minutes.

Table 1: Example Reagent Calculation (for a 1 mg/mL Antibody Solution)

ParameterValueCalculation Notes
Antibody (IgG) MW~150,000 g/mol Standard approximation for IgG.
Antibody Concentration1 mg/mL
Antibody Molarity6.67 µM(1 g/L) / 150,000 g/mol
Target Molar Excess of Small Molecule20xA starting point for optimization.
Required Reagents
4-Cyano-2-cyclopropoxybenzoic acid (MW: 203.2 g/mol )134 µM 20 x 6.67 µM
EDC (MW: 191.7 g/mol )268 µM 2x molar equivalent of small molecule.
Sulfo-NHS (MW: 217.1 g/mol )670 µM 5x molar equivalent of small molecule.
One-Step Conjugation Protocol (Alternative)

In this simplified method, the protein, small molecule, EDC, and Sulfo-NHS are all mixed together in a single reaction vessel. While faster, this approach can lead to unwanted protein-protein crosslinking via the formation of amide bonds between lysine and aspartate/glutamate residues.[11] It is best suited for proteins that lack accessible carboxyl groups or when the small molecule can be used in a very large excess. The reaction is typically performed in MES buffer (pH 6.0) for 2 hours at room temperature before quenching.

Purification of the Bioconjugate

Post-conjugation, the reaction mixture contains the desired conjugate, unreacted small molecule, and reaction byproducts (e.g., hydrolyzed EDC).[15] Purification is essential to remove these impurities, which can interfere with downstream assays and cause toxicity.

Purification_Strategy Start Crude Conjugate Mixture Q1 Scale of Operation? Start->Q1 LabScale Lab Scale (<10 mg) Q1->LabScale Small ProcessScale Process Scale (>10 mg) Q1->ProcessScale Large SEC Size Exclusion Chromatography (Desalting Column) LabScale->SEC TFF Tangential Flow Filtration (TFF) ProcessScale->TFF Q2 Is biomolecule an antibody or has an affinity tag? SEC->Q2 TFF->Q2 Affinity Affinity Chromatography (e.g., Protein A/G) Q2->Affinity Yes Final Purified Conjugate Q2->Final No Affinity->Final

Caption: Decision tree for selecting a conjugate purification strategy.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC): Ideal for lab-scale purification.[16] Uses a porous resin to separate molecules based on size. The larger conjugate elutes first, while smaller unreacted molecules are retained and elute later. Desalting columns (e.g., G-25) are a rapid form of SEC.

  • Tangential Flow Filtration (TFF): A scalable method that uses a semi-permeable membrane to separate molecules.[15] The reaction mixture is passed tangentially across the membrane surface. The larger conjugate is retained while smaller impurities pass through, allowing for both purification and concentration of the final product.

  • Affinity Chromatography: If the biomolecule is an antibody, Protein A or Protein G affinity chromatography can be a highly specific purification step to remove any non-antibody contaminants.[][18]

Characterization of the Final Conjugate

Thorough characterization is required to ensure the quality, consistency, and efficacy of the bioconjugate.[19]

Table 2: Key Analytical Techniques for Conjugate Characterization

ParameterTechniquePurpose
Drug-to-Antibody Ratio (DAR) UV-Vis SpectroscopyBy measuring absorbance at 280 nm (for protein) and a wavelength specific to the small molecule, the average DAR can be calculated. Requires a unique absorbance peak for the payload.
Hydrophobic Interaction Chromatography (HIC)Separates species based on hydrophobicity. Since the payload is hydrophobic, species with different numbers of conjugated molecules (DAR 0, 1, 2, etc.) can be resolved and quantified.[19]
Mass Spectrometry (MS)Provides the exact mass of the conjugate, allowing for precise determination of the DAR distribution and confirmation of covalent linkage.[19]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Quantifies the percentage of monomeric conjugate versus high molecular weight aggregates or fragments.
Identity & Integrity SDS-PAGEA simple method to visualize the increase in molecular weight upon conjugation and to assess gross purity.
Functional Activity Cell-based Assays / ELISAConfirms that the conjugation process has not compromised the biological activity (e.g., binding affinity) of the protein or antibody.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency / Low DAR - Inactive EDC/Sulfo-NHS (hydrolyzed).- Competing nucleophiles in buffer (e.g., Tris, Azide).- pH of activation or conjugation is incorrect.- Insufficient molar excess of small molecule.- Use fresh, high-quality EDC/Sulfo-NHS.- Ensure buffers are amine-free for activation.- Verify pH of all buffers.- Increase the molar excess of the activated small molecule.
Protein Precipitation / Aggregation - High DAR leading to increased hydrophobicity.- Organic solvent (DMSO/DMF) concentration is too high.- Protein is unstable under reaction conditions.- Reduce the molar excess of the small molecule.- Keep the organic solvent volume <10% of the total reaction volume.- Include excipients like polysorbate or arginine in the buffer. Perform reaction at 4°C.
High Polydispersity (Broad HIC peak) - Inconsistent reaction conditions.- Non-optimal pH leading to side reactions.- Ensure rapid and thorough mixing when adding reagents.- Strictly control pH, temperature, and reaction time.

Conclusion

The conjugation of 4-Cyano-2-cyclopropoxybenzoic acid to biomolecules is readily achievable through a well-controlled, two-step EDC/Sulfo-NHS protocol. This method provides a robust foundation for producing conjugates for drug discovery and development. Success hinges on careful attention to reaction conditions, particularly buffer composition and pH, and the use of fresh reagents. Subsequent purification and thorough analytical characterization are paramount to ensuring the production of a high-quality, well-defined bioconjugate with the desired therapeutic properties. The protocols and strategies outlined in this guide provide the necessary framework for researchers to confidently advance their conjugation-based drug discovery programs.

References

  • Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

  • Lu, J., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Bloom, S., et al. (2018). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. Journal of the American Chemical Society. [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

  • Hui, J. Y., et al. (2016). Micropreparative Gel Electrophoresis for Purification of Nanoscale Bioconjugates. Bioconjugate Chemistry. [Link]

  • Bangs Laboratories, Inc. (2025, February 19). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

  • ACS Publications. (2016, October 2). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir. [Link]

  • Macmillan Group. (2017, December 4). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry. [Link]

  • Infoscience. Development of Photocatalysts towards the Visible-Light driven C-Terminal Bioconjugation of Peptides and Proteins. Infoscience. [Link]

  • ACS Publications. (2001, April 27). A Robust Method for the Preparation and Purification of Antibody/Streptavidin Conjugates. Bioconjugate Chemistry. [Link]

  • CellMosaic. Advanced Conjugation Processes and PerKit. CellMosaic. [Link]

  • Creative Biolabs. (2024, November 6). Chemical Conjugation. Creative Biolabs. [Link]

  • Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology. [Link]

  • Creative Biolabs. Custom Protein-Small Molecule Conjugation Service. Creative Biolabs. [Link]

  • ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]

  • Panowksi, S., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Molecules. [Link]

  • ACS Publications. Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective. Journal of Medicinal Chemistry. [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Organic Syntheses. (2017, September 27). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall reaction yield in 4-Cyano-2-cyclopropoxybenzoic acid synthesis

Welcome to the technical support center for the synthesis of 4-Cyano-2-cyclopropoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Cyano-2-cyclopropoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping to improve reaction efficiency, product purity, and overall yield. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into the following troubleshooting guide and FAQs.

Core Synthesis Pathway: An Overview

The most common and effective route to 4-Cyano-2-cyclopropoxybenzoic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a variation of the classic Williamson ether synthesis.[1][2][3] The reaction involves the displacement of a fluoride atom from an activated aromatic ring by a cyclopropoxide nucleophile. The aromatic ring of the starting material, typically 4-Cyano-2-fluorobenzoic acid or its ester, is "activated" by the presence of strong electron-withdrawing groups (the cyano and carboxyl groups) positioned ortho and para to the leaving group (fluorine).[4] This activation makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by the nucleophile.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions SM 4-Cyano-2-fluorobenzoic Acid (or Ester) Product 4-Cyano-2-cyclopropoxybenzoic Acid SM->Product SɴAr Reaction Nuc Cyclopropanol Nuc->Product Base Base (e.g., NaH, K₂CO₃) Base->Nuc Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF, DMSO, THF)

Caption: General SNAr pathway for 4-Cyano-2-cyclopropoxybenzoic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, or my starting material is not being consumed according to TLC/LC-MS. What are the likely causes?

A1: Low or no conversion is a common issue that can typically be traced back to four key areas: nucleophile generation, solvent choice, reaction temperature, or the nature of the starting material.

  • Inadequate Base Strength: The cyclopropoxide nucleophile is generated by deprotonating cyclopropanol. If the base is not strong enough, the equilibrium will favor the starting alcohol, leading to a low concentration of the active nucleophile. While bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures.[1] Stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure near-complete conversion of the alcohol to the alkoxide at lower temperatures.[5][6]

  • Suboptimal Solvent: SNAr reactions are significantly favored in polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2] These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic. Using protic solvents (like ethanol or water) or nonpolar solvents will drastically slow down the reaction rate.[2]

  • Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in the reaction vessel, solvents, or reagents will consume the base and protonate the alkoxide, quenching the reaction. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Starting Material Reactivity: The carboxylic acid group on 4-Cyano-2-fluorobenzoic acid will be deprotonated by the strong base used to form the alkoxide. This creates a carboxylate anion, which is less electron-withdrawing than the neutral acid, thereby deactivating the ring towards nucleophilic attack. A common strategy to circumvent this is to use the methyl or ethyl ester of the starting material. The ester group maintains strong electron-withdrawing character, enhancing the reaction rate. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Base Is the base strong enough? (e.g., NaH, KOtBu) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH). Check_Base->Solution_Base No Check_H2O Are conditions anhydrous? Check_Solvent->Check_H2O Yes Solution_Solvent Switch to DMF or DMSO. Check_Solvent->Solution_Solvent No Check_SM Is the aryl ring sufficiently activated? Check_H2O->Check_SM Yes Solution_H2O Dry solvents/glassware; use inert atmosphere. Check_H2O->Solution_H2O No Solution_SM Use the methyl/ethyl ester of the starting material. Check_SM->Solution_SM No Success Improved Yield Check_SM->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_H2O->Success Solution_SM->Success

Caption: A workflow for troubleshooting low reaction yields.

Q2: My TLC/LC-MS shows multiple byproduct spots. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is often related to the reaction conditions being too harsh or the presence of reactive impurities.

  • Hydrolysis of the Cyano Group: Under basic conditions, especially with prolonged heating or accidental water contamination, the nitrile (cyano) group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylate (-COO⁻). This leads to the formation of 4-carboxamido- or 4-carboxy-2-cyclopropoxybenzoic acid.

    • Solution: Minimize reaction time and temperature. Ensure strictly anhydrous conditions. If hydrolysis is a persistent issue, consider protecting the cyano group, although this adds steps to the synthesis.

  • Reaction with Product: The aryl fluoride product of SNAr fluorination is a highly reactive electrophile. It can potentially react with alcohols to generate undesired aryl ether byproducts.[7][8]

    • Solution: Use a slight excess of the cyclopropanol to ensure the aryl fluoride is consumed. Control the stoichiometry carefully.

  • Impurity-Driven Side Reactions: If your cyclopropanol reagent is contaminated with other nucleophiles, or if the starting aryl fluoride has other leaving groups, you may see unexpected products.

    • Solution: Ensure the purity of all starting materials using standard analytical techniques (NMR, GC-MS) before starting the reaction.

Q3: I'm having difficulty purifying the final product. How can I effectively isolate pure 4-Cyano-2-cyclopropoxybenzoic acid?

A3: Since the target molecule is a carboxylic acid, its solubility is pH-dependent, which can be exploited for purification.

  • Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[9] The crude reaction mixture can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acidic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities (like an unreacted ester starting material) in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any trapped neutral impurities, and finally, acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If impurities have similar acidity, recrystallization is a good secondary option. Suitable solvent systems often include ethyl acetate/hexanes, ethanol/water, or acetone/water.

  • Column Chromatography: If acid-base extraction and recrystallization fail to remove a persistent impurity, silica gel column chromatography can be used. A solvent system with a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to keep the product protonated and prevent streaking on the column, is typically effective.

Purification_Workflow Crude Crude Product Mixture AcidBase Perform Acid-Base Extraction (e.g., EtOAc / aq. NaHCO₃) Crude->AcidBase Acid_Base_Organic Organic Layer (Neutral Impurities, Unreacted Ester) AcidBase->Acid_Base_Organic Discard Acid_Base_Aqueous Aqueous Layer (Product as Salt) AcidBase->Acid_Base_Aqueous Isolate CheckPurity1 Check Purity (TLC, LC-MS, NMR) Recrystallize Recrystallize (e.g., from EtOH/Water) CheckPurity1->Recrystallize Impure PureProduct Pure 4-Cyano-2-cyclopropoxybenzoic Acid CheckPurity1->PureProduct Pure CheckPurity2 Check Purity Recrystallize->CheckPurity2 Chromatography Silica Gel Chromatography (add 1% AcOH to eluent) CheckPurity2->Chromatography Impure CheckPurity2->PureProduct Pure Chromatography->PureProduct Acid_Base_Aqueous->CheckPurity1 Acidify & Filter

Caption: A general workflow for the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 4-Cyano-2-fluorobenzoic acid or its methyl/ethyl ester?

A1: Using the methyl or ethyl ester of 4-cyano-2-fluorobenzoic acid is highly recommended. As mentioned previously, the free carboxylic acid is deprotonated by the base, which reduces the electron-withdrawing strength of the substituent and deactivates the aromatic ring toward SNAr. The ester maintains this activation. Furthermore, it simplifies purification. After the SNAr reaction, the ester product can be easily saponified (hydrolyzed) with a base like NaOH. The subsequent acid-base workup will then effectively separate the desired carboxylic acid product from any unreacted, neutral ester starting material.

Q2: What is the optimal base and solvent combination for this synthesis?

A2: The optimal combination depends on the scale and available resources, but some common pairings are highly effective.

BaseSolventTemperatureProsCons
Sodium Hydride (NaH) THF, DMF0 °C to RTStrong base, ensures complete alkoxide formation, clean reaction.Pyrophoric, requires strictly anhydrous conditions and inert atmosphere.
Potassium tert-butoxide (KOtBu) THF, DMFRT to 60 °CStrong, soluble base, easy to handle.Bulky, can sometimes promote side reactions.
Potassium Carbonate (K₂CO₃) DMF, DMSO80 to 120 °CInexpensive, less hazardous, suitable for large scale.Weaker base, requires higher temperatures and longer reaction times.
KHMDS THF0 °C to RTVery strong, non-nucleophilic base, good for sensitive substrates.[10]More expensive, moisture-sensitive.

For laboratory-scale synthesis aiming for high yield, NaH in anhydrous THF or DMF is often the preferred choice.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product, being more polar than an ester starting material but less polar than the acid starting material, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more precise monitoring, especially for kinetics or byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: Are there any specific safety precautions for this reaction?

A4: Yes. When using metal hydrides like sodium hydride (NaH) , extreme caution is necessary. NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6] Always handle it in a fume hood under an inert atmosphere (nitrogen or argon) and away from any sources of water. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction should be quenched carefully by slowly adding a protic solvent like isopropanol or ethanol at a low temperature (0 °C) before aqueous workup.

Experimental Protocols

Protocol 1: Synthesis using 4-Cyano-2-fluorobenzoic acid methyl ester

Materials:

  • Methyl 4-cyano-2-fluorobenzoate (1.0 equiv)

  • Cyclopropanol (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.3 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF) for washing NaH

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium hydroxide (NaOH)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel.

  • Wash the NaH with anhydrous THF (2x) to remove the mineral oil, carefully decanting the THF each time.

  • Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium cyclopropoxide. Hydrogen gas will evolve during this step.

  • Dissolve methyl 4-cyano-2-fluorobenzoate in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Add a 2M aqueous solution of NaOH to the mixture to saponify the ester. Heat to 40-50 °C for 1-2 hours until the saponification is complete (monitored by TLC/LC-MS).

  • Proceed with the purification as described in Protocol 2.

Protocol 2: Purification via Acid-Base Extraction
  • Cool the saponified reaction mixture from Protocol 1 to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Wash the aqueous mixture with ethyl acetate (2x) to remove any neutral organic impurities (e.g., mineral oil). Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly acidify it to pH 2-3 by adding 1M HCl. The product will precipitate as a solid.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the solid under high vacuum to afford pure 4-Cyano-2-cyclopropoxybenzoic acid.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • American Chemical Society Publications. (2021, May 24).
  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Benchchem. (n.d.).
  • Stanford University. (n.d.).
  • MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Benchchem. (n.d.). Common byproducts in "4-Amino-3-cyclopropylbenzoic acid" synthesis and their removal.
  • Sigma-Aldrich. (n.d.). 4-Cyano-2-fluorobenzoic acid 97 164149-28-4.

Sources

Optimization

Preventing cyclopropane ring opening during 4-Cyano-2-cyclopropoxybenzoic acid reactions

Welcome to the comprehensive technical support guide for 4-Cyano-2-cyclopropoxybenzoic acid. This resource is specifically designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 4-Cyano-2-cyclopropoxybenzoic acid. This resource is specifically designed for researchers, scientists, and professionals in drug development. Our goal is to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to ensure the successful and efficient use of this versatile compound in your research. We will focus on the critical aspect of maintaining the integrity of the cyclopropane ring during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: How stable is the cyclopropane ring in 4-Cyano-2-cyclopropoxybenzoic acid under typical reaction conditions?

A1: The cyclopropane ring is a strained three-membered ring system, which makes it susceptible to ring-opening reactions under certain conditions.[1] However, the cyclopropoxy group attached to the aromatic ring in 4-Cyano-2-cyclopropoxybenzoic acid exhibits reasonable stability. The key to preserving the ring is to avoid harsh conditions, particularly strong acids, high temperatures, and certain catalytic systems that can promote ring-opening.

Q2: What are the primary drivers for cyclopropane ring opening?

A2: The primary drivers for cyclopropane ring opening are the relief of ring strain and the formation of stable intermediates. Conditions that facilitate the formation of carbocations or radical intermediates adjacent to the cyclopropane ring are particularly problematic.[2] For instance, strong Brønsted or Lewis acids can protonate or coordinate to the oxygen of the cyclopropoxy group, weakening the C-C bonds of the cyclopropane ring and initiating ring opening.[3][4][5]

Q3: Can the cyano and carboxylic acid groups on the aromatic ring influence the stability of the cyclopropoxy group?

A3: Yes, the electronic nature of the substituents on the aromatic ring can influence the stability of the cyclopropoxy group. The electron-withdrawing nature of the cyano and carboxylic acid groups can have a modest stabilizing effect on the cyclopropoxy group by influencing the electron density of the aromatic ring. However, this effect is generally not sufficient to prevent ring opening under harsh reaction conditions.

Troubleshooting Guide: Preventing Cyclopropane Ring Opening

This section provides detailed troubleshooting advice for common reactions where cyclopropane ring opening can be a significant side reaction.

Issue 1: Ring Opening During Esterification of the Carboxylic Acid

Symptoms:

  • Formation of propoxy or other linear side products instead of the desired cyclopropoxy ester.

  • Complex mixture of products observed by NMR or LC-MS analysis.

Root Cause Analysis: Standard Fischer esterification conditions, which typically involve heating in an alcohol with a strong acid catalyst (e.g., H₂SO₄), are often too harsh for substrates containing a cyclopropane ring. The acidic conditions can lead to protonation of the cyclopropane ring, followed by nucleophilic attack by the alcohol, resulting in ring opening.

Solutions & Recommended Protocols:

Protocol 1.1: Mild Acid Catalysis

  • Rationale: Using a milder acid catalyst and lower reaction temperatures can prevent the protonation that initiates ring opening.

  • Step-by-Step Protocol:

    • Dissolve 4-Cyano-2-cyclopropoxybenzoic acid (1.0 eq) in the desired alcohol (used as solvent).

    • Add a catalytic amount of a milder acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the excess alcohol under reduced pressure and work up the reaction by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).

Protocol 1.2: Coupling Agent-Mediated Esterification

  • Rationale: Activating the carboxylic acid with a coupling agent avoids the need for strong acids and high temperatures. This method is generally very mild and preserves the cyclopropane ring.

  • Step-by-Step Protocol:

    • Dissolve 4-Cyano-2-cyclopropoxybenzoic acid (1.0 eq) in an inert aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq), along with a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).[6]

    • Add the desired alcohol (1.2 eq) to the mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and purify the product by column chromatography.

Condition Risk of Ring Opening Typical Yield Notes
H₂SO₄, Alcohol, RefluxHighVariable, often lowNot recommended for this substrate.
p-TsOH, Alcohol, 40-50 °CLow to ModerateGood to ExcellentA good starting point for optimization.
DCC/DMAP, Alcohol, RTVery LowExcellentGenerally the most reliable method.
HATU/DIPEA, Alcohol, RTVery LowExcellentAnother excellent and often faster alternative to DCC.[6]
Issue 2: Ring Opening During Amide Bond Formation

Symptoms:

  • Formation of ring-opened byproducts alongside the desired amide.

  • Low yields of the target amide.

Root Cause Analysis: Similar to esterification, harsh conditions for amide bond formation can lead to cyclopropane ring opening. High temperatures or the use of strong Lewis acids to activate the carboxylic acid can be detrimental.

Solutions & Recommended Protocols:

Protocol 2.1: Acyl Chloride Formation followed by Amination

  • Rationale: Converting the carboxylic acid to an acyl chloride under mild conditions allows for subsequent reaction with an amine at low temperatures, minimizing the risk of ring opening.

  • Step-by-Step Protocol:

    • Suspend 4-Cyano-2-cyclopropoxybenzoic acid (1.0 eq) in an inert solvent like dichloromethane.

    • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).

    • Stir the reaction at room temperature until gas evolution ceases and a clear solution is formed.

    • Remove the excess oxalyl chloride and solvent under reduced pressure.

    • Dissolve the resulting acyl chloride in fresh, dry dichloromethane and cool to 0 °C.

    • Add a solution of the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up by washing with dilute aqueous acid, base, and brine, followed by purification.

Protocol 2.2: Direct Amide Coupling

  • Rationale: Using modern peptide coupling reagents is the most direct and often the mildest method for forming amide bonds, thereby preserving the cyclopropane ring.[7]

  • Step-by-Step Protocol:

    • Follow the procedure outlined in Protocol 1.2 , substituting the alcohol with the desired amine. Common coupling agents for amidation include HATU, HBTU, and EDC, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[6]

Issue 3: Ring Opening During Reactions on the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

Symptoms:

  • Loss of the cyclopropoxy group and formation of phenolic or other substituted byproducts.

Root Cause Analysis: Electrophilic aromatic substitution (EAS) reactions often employ strong Lewis or Brønsted acids as catalysts, which can readily induce cyclopropane ring opening.[8][9][10] The cyclopropoxy group is an activating, ortho-, para-director, but the conditions required for many EAS reactions are often incompatible with its stability.

Solutions & Recommended Protocols:

General Strategy: Functional Group Interconversion

  • It is often more prudent to perform necessary aromatic substitutions on a precursor molecule and introduce the cyclopropoxy group at a later stage of the synthesis. For example, starting with a 2-hydroxy-4-cyanobenzoic acid derivative, performing the desired EAS reaction, and then alkylating the phenol with a cyclopropyl halide or tosylate under Williamson ether synthesis conditions (a non-acidic protocol).

If direct substitution is necessary, use the mildest possible conditions:

  • For Halogenation: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a mild acid catalyst or under radical conditions, if applicable, instead of Br₂/FeBr₃ or Cl₂/AlCl₃.

  • For Nitration: Milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures might be tolerated, but this remains a high-risk transformation.

Workflow for Selecting Reaction Conditions

G start Reaction on 4-Cyano-2-cyclopropoxybenzoic acid q1 Reaction at Carboxylic Acid? start->q1 q2 Reaction on Aromatic Ring? q1->q2 No ester Esterification q1->ester Yes eas Electrophilic Aromatic Substitution q2->eas Yes other Other Reactions q2->other No ester_mild Use Mild Conditions: - p-TsOH, low temp - DCC/DMAP - HATU/DIPEA ester->ester_mild ester_harsh Avoid: - Strong Acid (H₂SO₄) - High Temperatures ester->ester_harsh amide Amide Formation amide_mild Use Mild Conditions: - Acyl Chloride at low temp - Peptide Coupling Reagents amide->amide_mild amide_harsh Avoid: - High Temperatures - Strong Lewis Acids amide->amide_harsh eas_strategy Strategy: 1. Functional Group Interconversion (preferred) 2. Use mildest possible reagents (e.g., NBS for bromination) eas->eas_strategy eas_harsh Avoid: - Strong Lewis Acids (AlCl₃, FeBr₃) - Strong Brønsted Acids eas->eas_harsh

Caption: Decision workflow for reaction planning.

Issue 4: Ring Opening During Catalytic Hydrogenation

Symptoms:

  • Reduction of the cyano group and/or the aromatic ring is accompanied by the cleavage of the cyclopropane ring to a propane group.

Root Cause Analysis: While catalytic hydrogenation is often used for reductions, some catalysts and conditions can also facilitate hydrogenolysis of strained rings like cyclopropane.[11] This is particularly true with aggressive catalysts like Platinum on carbon (Pt/C) or under high hydrogen pressure and temperature.[12]

Solutions & Recommended Protocols:

  • Catalyst Selection: Palladium on carbon (Pd/C) is generally less prone to causing cyclopropane hydrogenolysis than Platinum-based catalysts.[13]

  • Condition Control: Use lower hydrogen pressure (1-3 atm) and ambient temperature.

  • Alternative Reductions: For reduction of the cyano group to an amine, consider chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) at low temperatures, which typically do not affect the cyclopropoxy group.

Mechanism of Acid-Catalyzed Ring Opening

G start Cyclopropoxy Substrate protonated Protonated Intermediate start->protonated + H⁺ protonated->inv1 carbocation Ring-Opened Carbocation carbocation->inv2 product Ring-Opened Product inv1->carbocation Ring Opening inv2->product + Nu⁻

Caption: Acid-catalyzed cyclopropane ring opening.

References

  • 3 (2021). Google Vertex AI Search.

  • 14 (2018). National Center for Biotechnology Information.

  • 4Wiley Online Library.

  • 15 (2018). ACS Publications.

  • 2BenchChem.

  • 12 (2000). ACS Publications.

  • 5 (2018). SciSpace.

  • 16Royal Society of Chemistry.

  • 17Organic Chemistry Portal.

  • 18 (2017). Thieme.

  • 19 (2018). ACS Publications.

  • 11 (2023). ACS Publications.

  • 13 (2020). ACS Publications.

  • 8University of Calgary.

  • 20 (2020). ACS Publications.

  • 21 (2019). National Center for Biotechnology Information.

  • 22National Science Foundation.

  • 1Wikipedia.

  • 23National Center for Biotechnology Information.

  • 24National Center for Biotechnology Information.

  • 25 (2024). ACS Publications.

  • 26ResearchGate.

  • 27Google Patents.

  • 9Wikipedia.

  • 28BenchChem.

  • 29 (2021). Hypha Discovery.

  • 30 (2021). PNAS.

  • 31Sigma-Aldrich.

  • 7Organic Chemistry Portal.

  • 10University of Illinois Chicago.

  • 32Wikipedia.

  • 33 (2017). National Center for Biotechnology Information.

  • 6 (2022). Growing Science.

  • 34Wiley.

  • 35BenchChem.

  • 36 (2021). Chemistry Steps.

  • 37 (2014). Chemistry Stack Exchange.

  • 38National Center for Biotechnology Information.

  • 39ChemicalBook.

  • 40Scribd.

  • 41Chemsrc.

Sources

Troubleshooting

Troubleshooting unknown impurities in 4-Cyano-2-cyclopropoxybenzoic acid crude extracts

Technical Support Center: 4-Cyano-2-cyclopropoxybenzoic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Part 1: Initial Assessment and Strategic Planning This section focuses on the critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Cyano-2-cyclopropoxybenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Initial Assessment and Strategic Planning

This section focuses on the critical first steps after observing a potential impurity in your initial analysis, typically by High-Performance Liquid Chromatography (HPLC).

Q1: I've detected an unexpected peak in the HPLC chromatogram of my crude 4-Cyano-2-cyclopropoxybenzoic acid. What is my immediate course of action?

A1: The first step is systematic information gathering, not immediate re-synthesis. An unknown peak is a data point that needs to be understood.

Step-by-Step Initial Protocol:

  • Verify System Performance: Before analyzing the sample, confirm the integrity of your analytical system. Inject a blank solvent gradient. The absence of the peak in the blank run rules out "ghost peaks" caused by contaminated solvents or carryover from previous injections.[1]

  • Determine Significance: Quantify the peak's area percentage. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities present at a level of ≥0.05% often require reporting, and those at ≥0.10% or ≥0.15% (depending on the maximum daily dose of the drug) require structural identification.[2][3][4] This threshold determines the urgency and depth of the investigation required.

  • Gather Preliminary Data (HPLC-UV/PDA):

    • UV Spectrum: Record the UV-Vis spectrum of the impurity using a Photo Diode Array (PDA) detector. Compare it to the spectrum of the main peak (your target compound). A similar spectrum might suggest a related impurity (e.g., an isomer or a simple derivative), while a drastically different spectrum could indicate a starting material, reagent, or a significant degradation product.

    • Retention Time: Note the relative retention time (RRT) of the impurity with respect to the main peak. This is a more robust metric than absolute retention time for tracking the impurity across different runs and systems.

The logical workflow for this initial assessment is visualized below.

G start Unknown Peak Detected in Crude HPLC blank Inject Blank Solvent Gradient start->blank peak_present Is Peak Present? blank->peak_present quantify Quantify Peak Area % (Relative to API) peak_present->quantify No system_issue Troubleshoot System: - Contaminated Mobile Phase - Carryover from Injector peak_present->system_issue Yes threshold Is Area % >= ICH Identification Threshold (e.g., 0.10%)? quantify->threshold uv_spectrum Acquire UV Spectrum with PDA Detector threshold->uv_spectrum Yes minor_impurity Document and Monitor. Identification may not be required. threshold->minor_impurity No compare_uv Compare UV Spectrum to Main Peak uv_spectrum->compare_uv major_impurity Proceed to In-Depth Characterization (LC-MS) compare_uv->major_impurity

Caption: Initial troubleshooting workflow for an unknown HPLC peak.

Part 2: Identifying Potential Impurity Sources

Understanding the synthesis of 4-Cyano-2-cyclopropoxybenzoic acid is paramount to predicting the likely identity of impurities. These can be classified as process-related impurities (from the synthetic route) or degradation products.

Q2: What are the most probable process-related impurities based on a likely synthesis of 4-Cyano-2-cyclopropoxybenzoic acid?

A2: A common synthetic route involves two key transformations: a nucleophilic aromatic substitution (SNAr) to install the cyclopropoxy group and the hydrolysis of a nitrile to a carboxylic acid (or oxidation of a methyl group). Let's assume a synthesis starting from 4-cyano-2-fluorobenzonitrile followed by hydrolysis.

Potential Process-Related Impurities:

Impurity TypePotential Structure/IdentityRationale for Formation
Starting Material 4-Cyano-2-fluorobenzonitrileIncomplete SNAr reaction with sodium cyclopropoxide.
Intermediate 4-Carboxy-2-fluorobenzonitrileIf the starting material undergoes hydrolysis before the SNAr reaction.
Isomeric Impurity 2-Cyano-4-cyclopropoxybenzoic acidArises if the starting material contains isomeric impurities. Less common with well-defined starting materials.
By-product 4-Cyano-2-hydroxybenzoic acidFormed by reaction with hydroxide ions (from moisture or base) instead of cyclopropoxide during the SNAr step.
By-product 4-(Aminocarbonyl)-2-cyclopropoxybenzoic acidIncomplete hydrolysis of the nitrile group to the carboxylic acid, stopping at the amide intermediate.[5]

The diagram below illustrates these potential impurity pathways.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitrile Hydrolysis SM 4-Cyano-2-fluorobenzonitrile (Starting Material) Intermediate 4-Cyano-2-cyclopropoxybenzonitrile (Intermediate) SM->Intermediate Desired Reaction Impurity1 Impurity: Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 Impurity: 4-Cyano-2-hydroxybenzonitrile (Side Product) SM->Impurity2 Side Reaction CP_OH Cyclopropoxide (Reagent) CP_OH->Intermediate Desired Reaction H2O Hydroxide/Water (Contaminant) H2O->Impurity2 Side Reaction Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Complete Hydrolysis Intermediate->Hydrolysis Incomplete Hydrolysis API 4-Cyano-2-cyclopropoxybenzoic acid (Target Product) Hydrolysis->API Complete Hydrolysis Impurity3 Impurity: 4-(Aminocarbonyl)-2-cyclopropoxybenzoic acid (Amide Intermediate) Hydrolysis->Impurity3 Incomplete Hydrolysis

Caption: Potential impurity formation pathways during synthesis.

Q3: Could the impurity be a degradation product? What conditions would cause 4-Cyano-2-cyclopropoxybenzoic acid to degrade?

A3: Yes, degradation is a possibility, especially during workup, purification, or storage. Aromatic carboxylic acids and nitriles can be susceptible to specific degradation pathways.

  • Decarboxylation: While generally stable, prolonged exposure to high heat, especially in the presence of certain metal catalysts or in a protic solvent, could potentially lead to the loss of the carboxylic acid group, forming 3-cyclopropoxybenzonitrile. This is a less common but plausible impurity.

  • Hydrolysis of Cyclopropoxy Group: The cyclopropyl ether linkage is generally stable. However, under very harsh acidic conditions (e.g., refluxing in strong, concentrated acid), cleavage could occur to yield 4-Cyano-2-hydroxybenzoic acid.

  • Photodegradation: Aromatic compounds, particularly those with activating groups, can be sensitive to light. A forced degradation study (exposing a solution of the pure compound to UV light) can help determine if you have a photolytic degradant.

Part 3: Advanced Analytical and Isolation Techniques

When initial HPLC-UV analysis is insufficient, more powerful techniques are required for structural elucidation.

Q4: My impurity is confirmed to be significant (>0.1%). How do I definitively identify its structure?

A4: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of unknown impurities.[6][7][8]

Workflow for Structural Elucidation:

  • LC-MS Analysis (The "What Mass?" Step):

    • Objective: To obtain the accurate mass and molecular formula of the impurity.

    • Technique: Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer coupled with an LC system.[9]

    • Protocol:

      • Develop an LC method that provides good separation between your main peak and the impurity.

      • Analyze the sample using both positive and negative electrospray ionization (ESI) modes to maximize the chance of seeing the molecular ion.

      • Extract the ion chromatogram for the impurity's peak and determine its accurate mass-to-charge ratio (m/z). Software can then be used to predict the most likely elemental composition(s).

      • Perform tandem MS (MS/MS) on the impurity's molecular ion to induce fragmentation. The fragmentation pattern provides crucial clues about the molecule's substructures.[7]

  • Impurity Isolation (The "Get Enough" Step):

    • Objective: To obtain a sufficient quantity (typically 1-5 mg) of the isolated impurity for NMR analysis.

    • Technique: Preparative HPLC is the most common method.[10]

    • Protocol:

      • Scale up your analytical HPLC method to a preparative column with a larger diameter.

      • Inject the crude mixture multiple times, collecting the fraction corresponding to the impurity peak.

      • Combine the collected fractions and evaporate the solvent to yield the isolated impurity. Confirm its purity via analytical HPLC.

  • NMR Spectroscopy (The "How is it Connected?" Step):

    • Objective: To determine the complete 3D structure and connectivity of the atoms.[11][12]

    • Technique: A suite of 1D and 2D NMR experiments are performed on the isolated solid.

    • Key Experiments:

      • ¹H NMR: Provides information on the number and environment of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.

By combining the molecular formula from HRMS with the connectivity map from NMR, an unambiguous structure can be assigned.

Q5: My impurity co-elutes with the main peak. What are my analytical options?

A5: Co-elution is a common challenge. Here is a tiered approach to resolve it:

  • Method Development: The first and best option is to achieve chromatographic separation.

    • Change Column Chemistry: Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.

    • Vary Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol), alter the pH of the aqueous phase, or add an ion-pairing reagent if the compounds have ionizable groups.

    • Adjust Temperature: Changing the column temperature can alter selectivity and sometimes resolve closely eluting peaks.

  • Advanced Detection: If separation is impossible, leverage advanced detectors.

    • HRMS: Even if two peaks co-elute chromatographically, a high-resolution mass spectrometer can distinguish them as long as they have different masses. You can extract the individual ion chromatograms to quantify each component.[9]

    • LC-NMR-MS: This integrated technique allows for MS and NMR data to be collected on the same peak as it elutes from the column, providing structural information without complete separation.[8][11]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Available at: [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. (2026). SynThink. Available at: [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). Available at: [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. Available at: [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2026). Chromatography Online. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). PMC. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. Available at: [Link]

  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (2023). Phenomenex. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). Wiley Online Library. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ijprajournal.com. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). researchgate.net. Available at: [Link]

  • Benzoic acid. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Decarboxylation in 4-Cyano-2-cyclopropoxybenzoic Acid Workflows

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter stability challenges when scaling up or heating highly functionalized building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter stability challenges when scaling up or heating highly functionalized building blocks. This guide provides an in-depth, mechanistic troubleshooting framework for handling 4-Cyano-2-cyclopropoxybenzoic acid , a substrate notoriously prone to thermal protodecarboxylation.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does 4-Cyano-2-cyclopropoxybenzoic acid decarboxylate so easily upon heating? A: The extreme susceptibility of this specific molecule to protodecarboxylation is driven by a synergistic combination of steric and electronic effects. The ortho-cyclopropoxy group introduces significant steric hindrance, which forces the carboxyl group to twist out of coplanarity with the aromatic ring. This breaks π -conjugation and drastically lowers the activation energy required to extrude CO 2​ [1]. Concurrently, the para-cyano group is strongly electron-withdrawing. As the C-C bond cleaves, the resulting transition state and aryl anion intermediate are highly stabilized by this electron-withdrawing effect, driving the reaction forward[1].

Q2: At what temperature does this side reaction typically begin? A: While unactivated, simple benzoic acids generally require temperatures exceeding 140 °C for polar decarboxylation[2], ortho-alkoxy and electron-deficient benzoic acids can undergo rapid protodecarboxylation at temperatures as low as 80–100 °C. This is especially true in polar aprotic solvents (like DMSO or DMF) or in the presence of trace transition metals[1].

Q3: Why do trace metals exacerbate the issue? A: Transition metals such as Cu(I), Ag(I), and Pd(II) actively catalyze the cleavage of the C-C bond by coordinating to the carboxylate. Silver and copper, in particular, are known to promote the protodecarboxylation of ortho-substituted benzoic acids at much lower temperatures by forming an organometallic intermediate that rapidly protonates[1][3]. If your reaction involves Pd-catalyzed cross-coupling, the metal itself will accelerate the degradation of your starting material[4].

Mechanism A 4-Cyano-2-cyclopropoxy benzoic acid B Steric Twist & Heat Activation A->B >80°C C Transition State (Loss of CO2) B->C -CO2 D Aryl Anion (CN-Stabilized) C->D e- withdrawal E Decarboxylated Product D->E +H+

Mechanistic pathway of protodecarboxylation driven by steric and electronic effects.

Part 2: Quantitative Data & Parameter Optimization

To systematically prevent decarboxylation, you must alter the reaction environment to raise the activation barrier. The table below summarizes the causality behind key experimental variables and their optimized states.

Reaction VariableHigh-Risk Condition (Promotes -CO 2​ )Protective Condition (Inhibits -CO 2​ )Mechanistic Rationale
State of Carboxyl Group Free Acid (-COOH)Alkali Salt (-COOLi, -COOK)Alkali carbonates prevent protodecarboxylation by forming stable salts that resist the protonation step of the catalytic cycle[4][5].
Protecting Group NoneMethyl/Benzyl EsterCompletely removes the acidic proton and reactive carboxylate moiety, providing orthogonal protection.
Solvent Selection Polar Aprotic (DMSO, DMF)Non-polar / Ethereal (Toluene, THF)Polar aprotic solvents stabilize the transition state of the aryl anion, lowering the energy barrier for CO 2​ loss.
Trace Metals Cu(I), Ag(I), Pd(II)Metal-free or strongly chelatedMetals lower the activation barrier by forming highly reactive aryl-metal intermediates[1][3].
Temperature > 100 °C< 80 °CHigh thermal energy easily overcomes the lowered activation barrier of ortho-alkoxy substrates[2].

Part 3: Troubleshooting Protocols (The "How")

The following methodologies are designed as self-validating systems . By incorporating analytical checkpoints, you ensure the integrity of your compound before committing to scale-up.

Protocol A: Alkali Carbonate In Situ Stabilization

Use this protocol when heating is required (up to 110 °C) but esterification is synthetically undesirable. Research demonstrates that alkali carbonates can override metal-catalyzed protodecarboxylation in sterically hindered benzoic acids[4][5].

  • Preparation: Charge a flame-dried Schlenk flask with 4-Cyano-2-cyclopropoxybenzoic acid (1.0 equiv) and anhydrous K 2​ CO 3​ or Li 2​ CO 3​ (2.5 equiv).

  • Solvent Addition: Add anhydrous THF or Toluene to achieve a 0.1 M concentration. Strictly avoid DMSO or DMF if trace metals are present in your workflow.

  • Activation: Stir vigorously at 25 °C for 45 minutes to ensure complete deprotonation and formation of the alkali carboxylate salt.

  • Validation Checkpoint: Analyze an aliquot via LC-MS prior to heating. The presence of the carboxylate salt (shifted retention time compared to the free acid) and the total absence of the decarboxylated mass (M-44) confirms successful stabilization.

  • Heating: Proceed with the required heating step. The alkali carbonate acts as a thermodynamic sink, preventing the protodecarboxylation pathway[5].

  • Workup: Cool to 0 °C, carefully acidify the aqueous layer with 1M HCl to pH 2–3 to regenerate the free acid, and extract with EtOAc.

Protocol B: Transient Esterification (Protection-Deprotection)

Use this protocol for ultra-high-temperature workflows (>120 °C) or aggressive cross-coupling reactions where salt stabilization is insufficient.

  • Protection: In a round-bottom flask, dissolve the acid (1.0 equiv) in DMF (0.2 M). Add K 2​ CO 3​ (1.5 equiv) and Methyl Iodide (1.2 equiv). Stir at 25 °C for 4 hours.

  • Validation Checkpoint: Perform TLC analysis (Hexanes:EtOAc 3:1). You must observe complete consumption of the highly polar free acid (baseline) and the appearance of a distinct, less polar ester spot before proceeding.

  • High-Temp Reaction: Isolate the methyl 4-cyano-2-cyclopropoxybenzoate via standard aqueous workup. Subject this protected intermediate to your high-temperature conditions.

  • Deprotection (Saponification): Dissolve the functionalized intermediate in a 3:1 mixture of THF:H 2​ O. Add LiOH·H 2​ O (3.0 equiv) and stir at 25 °C for 12 hours.

  • Isolation: Concentrate in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH 2, and extract with EtOAc to recover the functionalized acid.

Workflow A Starting Material: 4-Cyano-2-cyclopropoxybenzoic acid B Step 1: Esterification (MeI, K2CO3, DMF, 25°C) A->B C Step 2: High-Temp Reaction (e.g., 140°C Cross-Coupling) B->C Protected from -CO2 D Step 3: Saponification (LiOH, THF/H2O, 25°C) C->D E Target: Functionalized Acid Product D->E Acid Recovery

Workflow for transient esterification to prevent thermal decarboxylation.

References

  • Title: Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

  • Title: Decarboxylative Hydroxylation of Benzoic Acids Source: National Institutes of Health (NIH) / Angewandte Chemie URL: [Link]

  • Title: Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation Source: ResearchGate / Organic Letters URL: [Link]

  • Title: meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids Source: Royal Society of Chemistry (RSC) / Chemical Communications URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-Cyano-2-cyclopropoxybenzoic acid esterification

Technical Support Center: Esterification of 4-Cyano-2-cyclopropoxybenzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 4-Cyano-2-cyclopropoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized, sterically encumbered building blocks.

The esterification of 4-Cyano-2-cyclopropoxybenzoic acid presents a distinct synthetic challenge. The core issue is the severe steric shielding imposed by the ortho-cyclopropoxy group, which physically blocks the trajectory of incoming nucleophiles (alcohols) toward the carbonyl carbon. While the para-cyano group is electron-withdrawing and theoretically increases the electrophilicity of the carbonyl, the kinetic barrier imposed by the bulky ortho-substituent dominates the reaction profile. Standard equilibrium-driven methods, such as Fischer esterification, will generally fail or result in unacceptable yields[1].

To overcome this, we must utilize irreversible, highly reactive acyl-transfer intermediates. Below is a comprehensive guide, including mechanistic workflows, self-validating protocols, and troubleshooting FAQs.

Part 1: Mechanistic Workflow & Causality

To bypass the steric bulk of the cyclopropoxy group, the carboxylic acid must be converted into an intermediate that extends the electrophilic center away from the steric shield. The most reliable method for this is the DMAP-catalyzed Steglich Esterification [2].

Without DMAP, the coupling agent (e.g., EDC) forms an O-acylisourea intermediate. Because the alcohol cannot easily approach this hindered intermediate, the molecule undergoes a slow, irreversible intramolecular rearrangement to a dead-end N-acylurea byproduct[2]. DMAP, being a small and highly nucleophilic pyridine derivative, slips past the steric shield, rapidly intercepts the O-acylisourea, and forms an extended, highly reactive acylpyridinium ion that the alcohol can easily attack[3].

SteglichMechanism N1 4-Cyano-2-cyclopropoxybenzoic Acid + EDC N2 O-Acylisourea Intermediate (Sterically Hindered) N1->N2 Activation N3 N-Acylurea (Dead-end Byproduct) N2->N3 Slow Acyl Migration (If no DMAP) N4 Acylpyridinium Ion (Highly Reactive) N2->N4 Fast Nucleophilic Attack by DMAP N5 Target Ester + Urea Byproduct N4->N5 Alcohol Addition (DMAP Regeneration)

Mechanism of DMAP-catalyzed Steglich esterification overcoming steric hindrance.

Part 2: Quantitative Data & Method Comparison

Selecting the right activation strategy depends heavily on the steric profile of your target alcohol.

MethodologyActivating ReagentCatalyst / BaseBest Suited ForKey ByproductSteric Tolerance
Modified Steglich EDC·HClDMAP (0.5–1.0 eq)Primary / Unhindered Sec. AlcoholsWater-soluble ureaModerate to High
Mukaiyama Coupling CMPIEt₃N (3.0 eq)Hindered Sec. / Tertiary Alcohols1-Methyl-2-pyridoneVery High
Acyl Chloride Oxalyl ChlorideDMF (Catalytic)Robust substrates (No acid sensitivity)HCl, CO₂, COExtreme

Part 3: Self-Validating Experimental Protocols

Protocol A: Modified Steglich Esterification (For Primary/Secondary Alcohols)

Causality: EDC is selected over DCC because its urea byproduct is water-soluble, simplifying purification. A high loading of DMAP is strictly required to outcompete the N-acylurea rearrangement pathway[2].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-Cyano-2-cyclopropoxybenzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.5 to 1.0 eq). Note: Standard Steglich uses 0.05 eq DMAP, but hindered ortho-substituted acids require near-stoichiometric amounts to ensure rapid acylpyridinium formation.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures suppress the thermal O-to-N acyl migration pathway.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly polar, UV-active baseline spot (carboxylic acid) and the emergence of a less polar UV-active spot confirms successful ester formation.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mukaiyama Esterification (For Highly Hindered/Tertiary Alcohols)

Causality: 2-Chloro-1-methylpyridinium iodide (CMPI) reacts with the carboxylate to form a highly electrophilic 2-acyloxypyridinium salt. This intermediate protrudes significantly away from the ortho-cyclopropoxy bulk, making it highly susceptible to attack even by tertiary alcohols[4].

  • Preparation: In an oven-dried flask, dissolve the acid (1.0 eq) and the hindered alcohol (1.5 eq) in anhydrous Toluene or DCM (0.1 M).

  • Base Addition: Add Triethylamine (3.0 eq) and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add CMPI (1.5 eq) in one portion.

  • Propagation: Reflux the mixture (if using Toluene) or stir at room temperature (if using DCM) for 4–12 hours.

  • Self-Validation Check: CMPI is a yellow powder that is poorly soluble in DCM/Toluene. As the reaction proceeds and the pyridinium salt is consumed, the suspension will gradually dissolve or change appearance, indicating the consumption of the activating agent[5].

  • Workup: Quench with water. The byproduct, 1-methyl-2-pyridone, is highly water-soluble and will partition into the aqueous layer. Extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash chromatography.

Part 4: Troubleshooting & FAQs

Q: Can I use standard Fischer esterification (H₂SO₄ / MeOH) for this substrate? A: It is highly discouraged. The ortho-cyclopropoxy group creates a dense steric shield that severely retards the reversible nucleophilic attack of the alcohol on the protonated carbonyl[1]. Furthermore, prolonged heating in strong mineral acids risks hydrolyzing the cyano group to an amide or carboxylic acid, or potentially cleaving the cyclopropyl ether.

Q: I am using the Steglich method with EDC/DMAP, but my reaction stalls and I isolate a large amount of a byproduct with a mass of [M + EDC]. What is this? A: This is the N-acylurea dead-end byproduct. It forms when the sterically hindered O-acylisourea intermediate undergoes a slow intramolecular acyl migration[2]. Because the ortho-cyclopropoxy group hinders the alcohol's approach, this side reaction outcompetes esterification. Solution: Increase the concentration of DMAP to 0.5–1.0 equivalents. DMAP acts as an acyl transfer agent; it is smaller and more nucleophilic than the alcohol, rapidly intercepting the O-acylisourea to form the reactive acylpyridinium ion[3].

Q: Does the 4-cyano group affect the reaction kinetics? A: Yes. The cyano group is a strong electron-withdrawing group (EWG). While the ortho-cyclopropoxy group dominates the kinetic profile by creating a physical barrier, the para-cyano group withdraws electron density from the carbonyl carbon. Once the acid is activated (e.g., to an acylpyridinium ion), the cyano group makes the carbonyl carbon even more electrophilic, which actually accelerates the final nucleophilic attack by the alcohol.

Q: How do I completely remove DMAP during the workup? It is causing streaking on my silica columns. A: DMAP frequently causes streaking on silica gel and can contaminate the final ester. Solution: Wash the organic layer with 1M HCl. If your target ester is highly acid-sensitive, use a saturated aqueous copper(II) sulfate (CuSO₄) wash instead. The aqueous layer will turn from pale blue to deep purple as it complexes with DMAP, effectively and gently extracting it from the organic phase.

References

  • Steglich Esterification - Mechanism and Applications. Organic Chemistry Portal.

  • Functionalization of graphene: does the organic chemistry matter? (Mechanism of Steglich esterification). ResearchGate.

  • The Mukaiyama Reagent: An Efficient Condensation Agent. ResearchGate / SYNLETT.

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.

  • Yamaguchi Esterification - Principles and Scope. Alfa Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing green chemistry synthetic routes for 4-Cyano-2-cyclopropoxybenzoic acid

A Comparative Guide to the Green Synthesis of 4-Cyano-2-cyclopropoxybenzoic Acid 4-Cyano-2-cyclopropoxybenzoic acid (CAS 1243363-91-8) is a highly functionalized aromatic building block frequently utilized in the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Green Synthesis of 4-Cyano-2-cyclopropoxybenzoic Acid

4-Cyano-2-cyclopropoxybenzoic acid (CAS 1243363-91-8) is a highly functionalized aromatic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Structurally, it presents a unique synthetic challenge: the molecule requires the precise installation of a sterically hindered cyclopropoxy ether, a highly reactive nitrile, and a free carboxylic acid.

Historically, the synthesis of this intermediate has relied on toxic reagents, hazardous solvents, and poor atom-economy pathways. This guide objectively compares the traditional batch synthesis against a modernized, "Green Chemistry" route, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols designed for scalability and environmental compliance.

Mechanistic Pathway & Route Design

The synthesis of 4-Cyano-2-cyclopropoxybenzoic acid from the commercially available starting material, methyl 4-bromo-2-hydroxybenzoate, requires three fundamental transformations: O-alkylation, cyanation, and ester hydrolysis.

The Traditional Route (The Problem): The conventional approach is fundamentally flawed by its reliance on hazardous conditions:

  • O-Alkylation: Utilizes cyclopropyl bromide. Because cyclopropyl halides are notoriously resistant to standard SN​2 nucleophilic substitution due to severe ring strain, this step requires harsh bases and extended heating in dimethylformamide (DMF), leading to poor yields and significant degradation.

  • Cyanation: Relies on the Rosenmund-von Braun reaction or palladium-catalyzed cyanation using zinc cyanide ( Zn(CN)2​ ). This introduces severe toxicity risks and generates heavy-metal waste streams.

  • Hydrolysis: Employs harsh saponification (e.g., LiOH/NaOH), which risks the unwanted hydration of the newly installed cyano group into an primary amide.

The Green Chemistry Route (The Solution): By applying modern catalytic methodologies, we can engineer a route that is both safer and more efficient:

  • Chan-Lam O-Cyclopropylation: Overcomes the SN​2 limitation by utilizing a copper-catalyzed oxidative cross-coupling with cyclopropylboronic acid. This proceeds under mild conditions using ambient oxygen as the terminal oxidant .

  • Green Cyanation: Replaces toxic cyanide gas/salts with potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ), a non-toxic food additive. The reaction is conducted in Cyrene (dihydrolevoglucosenone), a bio-based solvent that perfectly mimics the dipolar aprotic nature of DMF without its reproductive toxicity .

  • Biocatalytic Hydrolysis: Utilizes Candida antarctica Lipase B (CALB) to selectively cleave the methyl ester at a neutral pH, completely preserving the integrity of the cyano group .

RouteComparison cluster_trad Traditional Route cluster_green Green Chemistry Route SM Methyl 4-bromo-2-hydroxybenzoate T_Step1 O-Alkylation (Cyclopropyl bromide, DMF, 120°C) SM->T_Step1 G_Step1 Chan-Lam O-Cyclopropylation (Cyclopropylboronic acid, Cu, O2) SM->G_Step1 T_Step2 Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) T_Step1->T_Step2 T_Step3 Hydrolysis (LiOH, THF/H2O) T_Step2->T_Step3 Product 4-Cyano-2-cyclopropoxybenzoic acid T_Step3->Product G_Step2 Green Cyanation (K4[Fe(CN)6], Pd, Cyrene) G_Step1->G_Step2 G_Step3 Biocatalytic Hydrolysis (CALB Enzyme, pH 7 Buffer) G_Step2->G_Step3 G_Step3->Product

Figure 1: Comparison of the Traditional vs. Green Chemistry synthetic routes.

Quantitative Comparison

The transition to a green synthetic route is not merely an environmental exercise; it directly impacts process efficiency and safety. The table below summarizes the quantitative metrics of both routes based on standardized pilot-scale (1 kg) projections.

MetricTraditional RouteGreen Chemistry RouteCausality / Impact
Overall Yield 42 - 48%68 - 74%Chan-Lam avoids degradation seen in harsh SN​2 heating.
E-Factor > 55 kg waste/kg< 18 kg waste/kgElimination of heavy metal salts and shift to catalytic O2.
Process Mass Intensity (PMI) ~ 65~ 22Cyrene and aqueous buffers are highly efficient and recoverable.
Cyanide Source Toxicity High ( Zn(CN)2​ , LD50​ ~15 mg/kg)Low ( K4​[Fe(CN)6​] , LD50​ >3600 mg/kg)Replaces a deadly poison with a benign food-grade additive.
Solvent Hazard Band Severe (DMF - Reprotoxic)Low (Cyrene - Bio-based)Cyrene degrades safely and poses no reproductive hazards.

Step-by-Step Experimental Protocols (Green Route)

The following protocols are designed as self-validating systems, meaning the reaction mechanics inherently prevent runaway failures or catalyst poisoning if executed as described.

Protocol 1: Chan-Lam O-Cyclopropylation

Causality: This step uses ambient oxygen as the terminal oxidant. The reaction rate is strictly limited by the diffusion of O2​ into the solvent. If oxygen is depleted, the Cu(I)/Cu(II) catalytic cycle safely stalls rather than generating over-oxidation byproducts.

  • Charge Reactor: To a vessel equipped with an air-sparging stirrer, add methyl 4-bromo-2-hydroxybenzoate (1.0 equiv), cyclopropylboronic acid (2.0 equiv), Cu(OAc)2​ (0.1 equiv), and 2,2'-bipyridine (0.1 equiv).

  • Solvent Addition: Suspend the mixture in a 4:1 mixture of Ethanol/Water.

  • Base Addition: Add sodium carbonate ( Na2​CO3​ , 2.0 equiv) to deprotonate the phenol, increasing its nucleophilicity.

  • Reaction: Stir vigorously at 60 °C under an open atmosphere (or continuous dry air sparge) for 16 hours. The solution will maintain a deep blue/green color indicating active Cu(II) species.

  • Workup: Filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and extract with 2-Methyltetrahydrofuran (2-MeTHF).

Protocol 2: Palladium-Catalyzed Green Cyanation

Causality: As demonstrated by Schareina et al. , K4​[Fe(CN)6​] is practically insoluble in the organic phase. As the reaction heats, it releases cyanide ions at a slow, steady rate. This perfectly matches the turnover rate of the palladium catalyst, acting as a self-validating mechanism that entirely prevents the catalyst poisoning typically caused by excess free CN− ions.

  • Charge Reactor: Add the intermediate from Protocol 1 (1.0 equiv), K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, providing 1.2 equiv of CN− ), Pd(OAc)2​ (2 mol%), and cataCXium A ligand (4 mol%).

  • Solvent: Add a degassed 8:2 mixture of Cyrene and Water. Add Na2​CO3​ (1.0 equiv).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature. Add water and extract with 2-MeTHF. The Cyrene partitions into the aqueous phase, self-purifying the organic extract.

Workflow Start Charge Reactor: Substrate, Pd(OAc)2, Ligand Solvent Add Cyrene/H2O (8:2) Degas with N2 Start->Solvent Reagent Add K4[Fe(CN)6] & Na2CO3 Solvent->Reagent Reaction Heat at 100°C for 12h (Self-regulating CN- release) Reagent->Reaction Workup Cool & Extract with 2-MeTHF (Phase Separation) Reaction->Workup Purification Crystallization (Aqueous EtOH) Workup->Purification

Figure 2: Experimental workflow for the self-regulating green cyanation in Cyrene.

Protocol 3: Biocatalytic Ester Hydrolysis

Causality: The CALB enzyme operates strictly at neutral pH and is highly specific to the ester moiety. To maintain pH 7.0 as the carboxylic acid is generated, a mild base (0.1 M NaOH) is continuously titrated via an autotitrator. The volume of base added serves as a real-time, self-validating metric of reaction conversion.

  • Preparation: Dissolve the cyano-ester intermediate in a minimal amount of 2-MeTHF (10% v/v) to ensure substrate availability.

  • Buffer & Enzyme: Add 100 mM Potassium Phosphate buffer (pH 7.0) and immobilized Candida antarctica Lipase B (Novozym 435, 10% w/w relative to substrate).

  • Reaction: Stir gently at 35 °C. Use an autotitrator to maintain pH 7.0. The reaction is complete when base consumption ceases.

  • Isolation: Filter off the immobilized enzyme (which can be washed and reused up to 5 times). Acidify the aqueous filtrate to pH 3.0 using 1M HCl to precipitate the final product, 4-Cyano-2-cyclopropoxybenzoic acid , as a white crystalline solid.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. URL:[Link]

  • Sherwood, J., De bruyn, M., Constantinou, A., Moity, L., McElroy, C. R., Farmer, T. J., ... & Clark, J. H. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50(68), 9650-9652. URL:[Link]

  • Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Engineering the third wave of biocatalysis. Nature, 485(7397), 185-194. URL:[Link]

  • Chen, J. Q., & Tsai, A. S. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(6), 3132-3143. URL:[Link]

Comparative

Publish Comparison Guide: Validation of Analytical Methods for Residual Solvents in 4-Cyano-2-cyclopropoxybenzoic Acid

Executive Summary & Regulatory Context 4-Cyano-2-cyclopropoxybenzoic acid (CAS 1243363-91-8) is a highly specialized, non-volatile pharmaceutical intermediate critical to modern drug development[1]. During its synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

4-Cyano-2-cyclopropoxybenzoic acid (CAS 1243363-91-8) is a highly specialized, non-volatile pharmaceutical intermediate critical to modern drug development[1]. During its synthesis and subsequent purification, various organic volatile impurities (OVIs) or residual solvents may be utilized. To ensure downstream Active Pharmaceutical Ingredient (API) safety and regulatory compliance, these solvents must be strictly quantified and controlled according to the and[2],[3],[4].

This guide objectively compares the primary analytical methodologies for residual solvent analysis in this specific matrix, establishes the scientific rationale for selecting Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)[5], and provides a self-validating experimental protocol.

Comparative Matrix of Analytical Methodologies

Selecting the correct analytical technique requires balancing sensitivity, selectivity, matrix compatibility, and operational throughput. For a non-volatile solid matrix like 4-Cyano-2-cyclopropoxybenzoic acid, sample introduction is the most critical variable.

Analytical MethodSensitivity (LOD)SelectivityMatrix InterferenceThroughputCost per AnalysisBest Use Case
HS-GC-FID High (ppm to ppb)Moderate (RT based)Very Low High (Automated)LowRoutine QC & USP <467> Compliance
HS-GC-MS Very High (ppb)High (m/z based)Very LowModerateHighUnknown OVI identification / Co-elution
Direct Injection GC ModerateModerateHigh (Inlet fouling) ModerateLowVolatile liquid samples (Not recommended here)

Scientific Rationale & Causality (E-E-A-T)

Why Headspace over Direct Injection?

4-Cyano-2-cyclopropoxybenzoic acid is a solid organic acid with a high boiling point. If introduced via direct liquid injection, the non-volatile API matrix will rapidly accumulate in the GC inlet liner. This causes active site formation, thermal degradation, baseline drift, and peak tailing for subsequent injections[4]. Static Headspace (HS) sampling entirely bypasses this issue by thermodynamically partitioning only the volatile residual solvents into the gas phase, leaving the solid matrix safely in the vial[6].

Diluent Selection: The Causality of Solubility

USP <467> typically utilizes water for water-soluble articles[7]. However, 4-Cyano-2-cyclopropoxybenzoic acid is highly hydrophobic. Utilizing water would result in a suspension, leading to erratic partitioning coefficients ( K ) and poor precision. Therefore, a high-boiling, water-miscible organic diluent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is required. DMSO is preferred as it completely dissolves the intermediate, ensuring homogeneous partitioning, while its high boiling point (189°C) prevents it from interfering with early-eluting Class 2 or Class 3 solvents like Methanol, Dichloromethane, or Toluene[5].

Experimental Protocol: Self-Validating HS-GC-FID System

The following protocol outlines a self-validating workflow based on [5], adapted for the specific matrix of 4-Cyano-2-cyclopropoxybenzoic acid.

Step 1: Sample and Standard Preparation

  • Diluent: DMSO (GC Headspace Grade).

  • Test Solution: Accurately weigh 100 mg of 4-Cyano-2-cyclopropoxybenzoic acid into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal with a PTFE/silicone septum, and vortex until completely dissolved.

  • Standard Solutions: Prepare Class 1, Class 2A, and Class 2B mixed standards in DMSO at their respective specification limits (e.g., Toluene at 890 ppm, Dichloromethane at 600 ppm, Methanol at 3000 ppm)[8],[3].

Step 2: Instrumental Parameters

  • Headspace Sampler: Oven temperature at 85°C for 20 minutes (equilibration). Transfer line at 100°C.

  • GC Column: USP G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.32 mm × 1.8 µm[6].

  • GC Oven Program: 40°C (hold 20 min) 10°C/min to 240°C (hold 10 min).

  • Detector: FID at 250°C. Carrier gas: Helium or Nitrogen at 35 cm/sec[5].

Step 3: System Suitability (The Self-Validation Check) Before analyzing the test solution, the system must validate its own performance:

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for 1,1,1-Trichloroethane in the Class 1 standard must be 5[6],[7].

  • Resolution Check: The chromatographic resolution ( Rs​ ) between Acetonitrile and Dichloromethane in the Class 2A standard must be 1.0[5],[6].

Representative Validation Data

To demonstrate method robustness, the following table summarizes typical validation parameters achieved using the HS-GC-FID method for 4-Cyano-2-cyclopropoxybenzoic acid, strictly adhering to ICH Q2(R1) validation guidelines.

Validation ParameterMethanol (Class 2)Dichloromethane (Class 2)Toluene (Class 2)Acceptance Criteria
Limit of Detection (LOD) 15 ppm3 ppm2 ppmS/N 3
Limit of Quantitation (LOQ) 50 ppm10 ppm6 ppmS/N 10
Linearity ( R2 ) 0.99920.99960.9998 R2≥0.990
Accuracy (Spike Recovery) 98.5%101.2%99.4%80.0% - 120.0%
Precision (%RSD, n=6) 2.1%1.8%1.5% 15.0%

Method Validation Workflow

G Start Initiate Method Validation Specificity Specificity & System Suitability Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Testing Precision->Robustness Decision Meets ICH Q2(R1) Criteria? Robustness->Decision Valid Method Validated for Routine QC Decision->Valid  Yes   Optimize Optimize GC/HS Parameters Decision->Optimize  No   Optimize->Specificity

Fig 1. Self-validating workflow for residual solvent analytical method validation per ICH Q2 guidelines.

References

  • Shimadzu Corporation. "Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A". Source: Shimadzu Application Notes. Available at:[Link]

  • Agilent Technologies. "All About USP 467 Residual Solvent: Regulatory and Application Updates". Source: Agilent Pharmaceutical Solutions. Available at:[Link]

  • SGS. "Practical Applications to USP <467> Implementation". Source: SGS Life Sciences. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.